molecular formula C16H17NNaO2+ B1592863 Thymolindophenol Sodium Salt CAS No. 5418-43-9

Thymolindophenol Sodium Salt

Cat. No. B1592863
CAS RN: 5418-43-9
M. Wt: 278.3 g/mol
InChI Key: VSHCTHOZOJWONF-UHFFFAOYSA-N
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Description

Thymolindophenol Sodium Salt is a chemical compound with the molecular formula C16H16NNaO2 and a molecular weight of 277.29 . It is a main product in the category of chemistry .

Scientific Research Applications

Plant Physiology and Stress Resistance

Research by Cheng et al. (2019) highlights thymol's role in enhancing salt stress tolerance in rice. Thymol was found to significantly improve root growth under salt stress by activating antioxidative defenses and modulating Na+ homeostasis, thus reducing oxidative stress and cell death in roots. This is achieved through the upregulation of genes facilitating Na+ exclusion and compartmentalization in vacuoles, showcasing thymol's potential in improving crop growth in saline areas (Cheng et al., 2019).

Pharmacology and Therapeutic Potential

The pharmacological properties and therapeutic potential of thymol are extensively documented, demonstrating its wide range of biological activities. A review by Meeran et al. (2017) presents thymol as possessing antioxidant, anti-inflammatory, analgesic, antibacterial, and antitumor activities, among others. These effects are attributed to its ability to scavenge free radicals, modulate cytokines and chemokines, and stabilize cellular membranes, offering a foundation for its use in treating various diseases (Meeran et al., 2017).

Food Safety and Preservation

In the domain of food safety, thymol's antimicrobial properties are leveraged for preserving food quality. Pan et al. (2014) demonstrated that nanoencapsulated thymol in sodium caseinate effectively improves the antimicrobial activity in milk, suggesting its potential in enhancing the microbiological safety of food products (Pan et al., 2014).

Materials Science and Packaging

Thymol is also explored in materials science, particularly in developing antimicrobial packaging materials. Jingxin et al. (2021) reported that sodium alginate films incorporated with thymol exhibited improved physical and functional properties, including tensile strength, UV-blocking capability, and notable antimicrobial activity. This makes thymol/sodium alginate composite films suitable for packaging fresh-cut fruits, offering a method to extend shelf life and ensure food safety (Jingxin et al., 2021).

Mechanism of Action

Target of Action

Thymolindophenol Sodium Salt primarily targets voltage-activated sodium channels in cells . These channels play a crucial role in the transmission of nerve impulses in neurons and muscle contractions in skeletal muscles .

Mode of Action

This compound interacts with its targets by blocking the voltage-activated sodium channels . This blocking effect has been investigated in the in vitro setup using experimental cell models of animal and human origin . For skeletal muscle and the neuronal sodium channel, this compound showed a half-maximum blocking concentration (IC 50) of 104 and 149 μM, respectively .

Biochemical Pathways

It has anti-inflammatory effects via inhibiting recruitment of cytokines and chemokines, antioxidant effects via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions, and antihyperlipidemic effects via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation .

Pharmacokinetics

Thymol, a component of this compound, has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development .

Result of Action

This compound’s action results in cellular and nuclear morphological changes, phosphatidylserine translocation, and mitochondrial membrane depolarization . Additionally, upregulation of Bax, downregulation of Bcl-2, and apoptotic fragmented DNA were also observed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thymol has been shown to improve the salinity tolerance of tobacco by increasing the sodium ion efflux and enhancing the content of nitric oxide and glutathione

properties

IUPAC Name

sodium;5-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-propan-2-ylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.Na/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12;/h4-10,19H,1-3H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHCTHOZOJWONF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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